molecular formula C10H8BrClN4 B8308181 5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine

5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine

Katalognummer: B8308181
Molekulargewicht: 299.55 g/mol
InChI-Schlüssel: YJZMXVMJQIKYJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-aminopyrimidine and 6-methyl-2-bromopyridine.

    Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a suitable catalyst, such as palladium, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Materials Science: It can be incorporated into materials with specific electronic or optical properties, making it useful for the development of advanced materials.

Wirkmechanismus

The mechanism of action of 5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-4-chloro-2-(methylthio)pyrimidine
  • 2-Bromo-6-methylpyridine
  • 5-Bromo-2-chloro-4-methylpyridine

Uniqueness

5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H8BrClN4

Molekulargewicht

299.55 g/mol

IUPAC-Name

5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H8BrClN4/c1-6-3-2-4-8(14-6)15-9-7(11)5-13-10(12)16-9/h2-5H,1H3,(H,13,14,15,16)

InChI-Schlüssel

YJZMXVMJQIKYJJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)NC2=NC(=NC=C2Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.